molecular formula C15H20O5 B1606952 Diethyl 2-(4-Methoxybenzyl)malonate CAS No. 6335-37-1

Diethyl 2-(4-Methoxybenzyl)malonate

Cat. No. B1606952
Key on ui cas rn: 6335-37-1
M. Wt: 280.32 g/mol
InChI Key: VOUQVWQRJJVRFU-UHFFFAOYSA-N
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Patent
US08461209B2

Procedure details

In the same manner as in Example 6 (1), a crude product was obtained using diethyl malonate (25.6 g) and 4-methoxybenzyl chloride (25.0 g). This was purified by silica gel column chromatography to give the title compound (25.0 g) as an oil.
[Compound]
Name
Example 6 ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25.6 g
Type
reactant
Reaction Step Three
Quantity
25 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[CH3:12][O:13][C:14]1[CH:21]=[CH:20][C:17]([CH2:18]Cl)=[CH:16][CH:15]=1>>[CH3:12][O:13][C:14]1[CH:21]=[CH:20][C:17]([CH2:18][CH:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[C:1]([O:9][CH2:10][CH3:11])=[O:8])=[CH:16][CH:15]=1

Inputs

Step One
Name
Example 6 ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
25.6 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Four
Name
Quantity
25 g
Type
reactant
Smiles
COC1=CC=C(CCl)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(CC(C(=O)OCC)C(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: CALCULATEDPERCENTYIELD 55.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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